ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

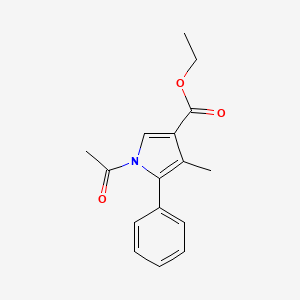

The compound’s IUPAC name, ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate , reflects its pyrrole backbone and substituents. The pyrrole ring is substituted at positions 1 (acetyl), 3 (ethyl ester), 4 (methyl), and 5 (phenyl), forming a non-aromatic system due to the saturated nitrogen atom.

| Substituent | Position | Functional Group | Chemical Impact |

|---|---|---|---|

| Acetyl | 1 | C(O)CH₃ | Electron-withdrawing, affects ring strain |

| Ethyl ester | 3 | COOEt | Hydrophobic, solubility-modifying |

| Methyl | 4 | CH₃ | Steric hindrance, electronic donation |

| Phenyl | 5 | C₆H₅ | Aromatic resonance, π-π interactions |

The molecular formula is C₁₆H₁₇NO₃ , with a molecular weight of 271.31 g/mol . The compound’s structure deviates from planarity due to substituent-induced strain, as observed in related pyrrole derivatives.

Crystallographic Analysis via X-Ray Diffraction Studies

While direct crystallographic data for ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate is limited, insights can be drawn from analogous compounds. For example, ethyl 4-acetyl-5-methyl-3-phenyl-1H-pyrrole-2-carboxylate monohydrate exhibits a monoclinic crystal system (space group P2₁/n) with lattice parameters a = 6.772 Å, b = 14.628 Å, c = 12.187 Å, and β = 94.20°. Key features include:

- Hydrogen bonding : Strong O–H⋯O and N–H⋯O interactions form infinite chains.

- C–H⋯π interactions : Maintain structural cohesion through weak aromatic interactions.

- Ring distortion : The pyrrole ring adopts a C₂v -distorted geometry due to substituent steric and electronic effects.

For the target compound, similar hydrogen-bonding patterns and non-planar pyrrole conformations are anticipated.

Spectroscopic Profiling

1H NMR

The proton environment is dominated by aromatic and ester signals. For a structurally related compound (ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-2-carboxylate), key peaks include:

- δ 7.37–7.29 (m, 3H) : Aromatic protons of the phenyl group.

- δ 7.24–7.19 (m, 2H) : Aromatic protons adjacent to substituents.

- δ 6.79 (s, 1H) : Pyrrole proton at position 2.

- δ 4.23 (q, J = 7.1 Hz, 2H) : Methoxy protons of the ethyl ester.

- δ 2.19 (s, 3H) : Methyl group at position 4.

- δ 1.27 (t, J = 7.1 Hz, 3H) : Ethyl ester methyl group.

13C NMR

Carbon signals reflect electronic environments:

| Position | δ (ppm) | Functional Group |

|---|---|---|

| C=O (ester) | 173.6 | Carboxylate |

| C=O (acetyl) | 160.8 | Acetyl |

| Phenyl C | 135.5–128.4 | Aromatic carbons |

| Pyrrole C | 123.0–120.3 | Heterocyclic carbons |

| CH₃ (acetyl) | 28.5 | Methyl |

FT-IR

Expected peaks:

- 1700–1750 cm⁻¹ : C=O stretch (ester and acetyl).

- 1500–1450 cm⁻¹ : Aromatic C=C vibrations.

- 1200–1100 cm⁻¹ : C–O ester stretch.

Mass Spectrometry

The molecular ion peak appears at m/z 271 (C₁₆H₁₇NO₃⁺), with fragmentation patterns indicative of ester and acetyl group cleavage.

Computational Chemistry Insights

DFT Calculations

Density functional theory (DFT) studies on analogous pyrrole derivatives reveal:

- Electron density distribution : The acetyl and ester groups create localized electron withdrawal, stabilizing the pyrrole ring.

- HOMO/LUMO energies : The highest occupied molecular orbital (HOMO) is localized on the phenyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the acetyl moiety, influencing reactivity.

Molecular Orbital Analysis

- σ- and π-bonding : The pyrrole ring exhibits partial double-bond character due to resonance, moderated by substituents.

- Steric effects : The methyl and phenyl groups induce ring puckering, altering π-conjugation pathways.

Properties

IUPAC Name |

ethyl 1-acetyl-4-methyl-5-phenylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-4-20-16(19)14-10-17(12(3)18)15(11(14)2)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRRYGZLBVFJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=C1C)C2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Biological Activities

Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of pyrrole compounds exhibit a range of biological activities, including antibacterial and antifungal effects.

Antimicrobial Properties

A study synthesized several pyrrole derivatives, including ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate, and evaluated their antimicrobial activity against various bacterial and fungal strains. The results demonstrated that these compounds showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate | 15 | 12 |

| Other Pyrrole Derivative A | 18 | 14 |

| Other Pyrrole Derivative B | 20 | 16 |

Synthetic Utility

The synthesis of ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate is achieved through various chemical reactions, including the Knorr reaction and Vilsmeier–Haack formylation. These synthetic pathways not only contribute to the production of this specific compound but also facilitate the development of other pyrrole derivatives with enhanced biological activities.

Synthetic Pathway Overview

The synthesis typically involves:

- Formation of Pyrrole Ring : Using acetylacetone and phenyl hydrazine.

- Carboxylation : Introducing carboxylic acid functionalities through appropriate reagents.

- Esterification : Converting carboxylic acids to esters using alcohols under acidic conditions.

This versatility in synthesis allows for the modification of the pyrrole structure to tailor its properties for specific applications .

Potential Industrial Applications

Beyond its pharmaceutical applications, ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate may have potential uses in materials science due to its unique chemical structure. Pyrroles are known for their stability and electronic properties, which could be advantageous in developing organic electronic materials.

Applications in Organic Electronics

Pyrrole derivatives are being explored for use in:

- Conductive Polymers : Due to their ability to conduct electricity, they can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells.

- Sensors : Their chemical reactivity can be harnessed to develop sensors for detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may modulate ion channels or interact with enzymes, affecting various cellular pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Ethyl 1-Cyclohexyl-5-(4-Methoxyphenyl)-1H-Pyrazole-4-Carboxylate

- Molecular Formula : C₂₂H₂₇N₂O₃

- Substituents :

- 1-position: Cyclohexyl (vs. acetyl in the target compound).

- 5-position: 4-Methoxyphenyl (vs. phenyl).

- Core heterocycle: Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen).

- The cyclohexyl group introduces steric bulk, reducing crystal packing efficiency compared to the planar acetyl group in the target compound. The 4-methoxyphenyl group enhances solubility in polar solvents relative to the non-polar phenyl group .

Ethyl 4-Methyl-5-Phenyl-1H-Pyrrole-3-Carboxylate

- Hypothetical Analog : Lacks the acetyl group at the 1-position.

- Impact: Absence of the acetyl group reduces hydrogen-bonding donors/acceptors, likely lowering melting points and altering crystal packing motifs. Simplified structure may enhance metabolic stability but reduce bioactivity due to fewer interaction sites .

Methyl Ester Variants

- Example : Methyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate.

- Impact: Shorter ester chain (methyl vs. Smaller ester groups may permit tighter crystal packing, increasing melting points .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic data for the target compound (if available) would likely reveal:

- Hydrogen Bonds : The acetyl carbonyl (C=O) and ester oxygen act as acceptors, while methyl/phenyl groups contribute to van der Waals interactions. Comparable pyrrole derivatives form dimers or chains via N–H···O or C–H···O bonds .

- Packing Efficiency: The acetyl group’s planarity and phenyl ring’s bulk may result in a monoclinic or orthorhombic system, similar to other ester-functionalized heterocycles .

Comparison with Pyrazole Analog () :

- Space Group : Pyrazole analog (P2₁/c) vs. pyrrole (hypothetically P1̄ or P2₁/c).

- Unit Cell Parameters : Pyrazole derivatives often exhibit larger unit cell volumes due to substituent bulk (e.g., cyclohexyl).

Physical and Chemical Properties

*Estimated based on structural analogs.

Biological Activity

Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS Number: 222403-54-5) is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate has the following structural formula:

This compound features a pyrrole ring with various functional groups that contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds within the pyrrole class, including ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate, exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity of various pyrrole derivatives against different bacterial strains. The results are summarized in the following table:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate | Staphylococcus aureus | 15 |

| Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate | Escherichia coli | 12 |

| Control (Ciprofloxacin) | Staphylococcus aureus | 20 |

| Control (Ciprofloxacin) | Escherichia coli | 18 |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antiviral Activity

The antiviral potential of ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate has also been explored. In vitro studies revealed that derivatives of pyrrole exhibited activity against various viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). The following table summarizes antiviral activities observed in related studies:

| Compound | Virus Type | EC50 (µg/mL) | Selective Index |

|---|---|---|---|

| Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate | HSV | 15 | >10 |

| Related Pyrrole Derivative | VSV | 10 | >20 |

These findings suggest that the compound may inhibit viral replication and could be further investigated for therapeutic applications .

The mechanism by which ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate exerts its biological effects is believed to involve modulation of ion channels and interaction with specific enzymes. Such interactions can affect cellular signaling pathways, leading to alterations in cell function and viability .

Case Study: Antimicrobial Efficacy

In a recent study conducted on a series of pyrrole derivatives, including ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate, researchers synthesized multiple compounds and evaluated their antimicrobial efficacy. The study found that modifications to the pyrrole structure significantly impacted the antimicrobial potency. For instance, introducing electron-withdrawing groups enhanced activity against resistant bacterial strains .

Case Study: Antiviral Screening

Another investigation focused on the antiviral properties of pyrrole derivatives against HSV and VSV. The study utilized Vero cells infected with these viruses to assess the therapeutic index of various compounds. Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate was among those tested, showing promising results in reducing viral titers .

Q & A

Q. What are the common synthetic routes for ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate?

Methodological Answer:

- Multi-component one-pot reactions are widely employed, utilizing precursors such as aniline derivatives, acetylenedicarboxylates, and aldehydes. For example, a three-component reaction involving aniline, diethyl acetylenedicarboxylate, and substituted aldehydes can yield pyrrole derivatives .

- Esterification and acetylation steps are critical for introducing functional groups. Ethyl 3-methyl-1H-pyrrole-2-carboxylate can react with acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under basic conditions to form acetylated derivatives .

- Key parameters : Solvent choice (e.g., DMF or ethanol), temperature (reflux conditions), and catalysts (e.g., Lewis acids) influence yield and purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light. Avoid incompatible materials (e.g., strong oxidizers) .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood. In case of spills, absorb with inert material (e.g., vermiculite) and dispose following hazardous waste protocols .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps .

- Solvent effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) for solubility and reaction kinetics.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Methodological Answer:

- Twinned data : Use SHELXL for refinement with the

TWINandBASFcommands to model overlapping lattices . - Disorder modeling : Apply restraints (e.g.,

SIMU,DELU) in SHELX to handle flexible acetyl or phenyl groups . - Validation tools : Cross-check with Mercury CSD for packing similarity and void analysis .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

Methodological Answer:

- Graph set analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., motifs) and identify supramolecular synthons .

- DFT calculations : Compare experimental (X-ray) vs. computed H-bond lengths/angles to assess packing energetics .

- Impact on properties : Strong H-bond networks may correlate with thermal stability or solubility .

Q. How can computational methods like DFT be used to predict the reactivity of this compound?

Methodological Answer:

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites. For example, the pyrrole N-atom may show high values .

- Transition state modeling : Use Gaussian or ORCA to simulate reaction pathways (e.g., acetylation kinetics) .

- Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine computational models .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data across studies?

Methodological Answer:

- Data triangulation : Cross-validate NMR/X-ray results with alternative techniques (e.g., IR, Raman) .

- Sample purity : Re-crystallize or chromatograph the compound to rule out impurities affecting spectral peaks .

- Software consistency : Ensure all studies use the same refinement parameters (e.g., SHELXL ADPs) for crystallographic comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.